molecular formula C8H10ClNO3 B2680195 4-[(aminooxy)methyl]benzoic acid hydrochloride CAS No. 20228-85-7

4-[(aminooxy)methyl]benzoic acid hydrochloride

Cat. No.: B2680195
CAS No.: 20228-85-7
M. Wt: 203.62
InChI Key: ADGJVYCOAKZKBF-UHFFFAOYSA-N
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Description

4-[(aminooxy)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClNO₃. It is commonly used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an aminooxy group attached to a benzoic acid moiety, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(aminooxy)methyl]benzoic acid hydrochloride typically involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride in the presence of a suitable base. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(aminooxy)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(aminooxy)methyl]benzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[(aminooxy)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, inhibiting their activity. This property makes it useful in studying enzyme mechanisms and as a potential inhibitor of certain biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(hydroxyamino)methyl]benzoic acid hydrochloride
  • 4-[(methoxyamino)methyl]benzoic acid hydrochloride
  • 4-[(ethoxyamino)methyl]benzoic acid hydrochloride

Uniqueness

4-[(aminooxy)methyl]benzoic acid hydrochloride is unique due to its aminooxy group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows it to participate in a broader range of chemical reactions and makes it a valuable tool in various scientific applications .

Biological Activity

4-[(Aminooxy)methyl]benzoic acid hydrochloride (also known as 4-AOMBA) is an organic compound that has garnered attention in various biological research contexts due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 4-AOMBA, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

4-AOMBA is characterized by the presence of an aminooxy group attached to a benzoic acid moiety. Its molecular formula is C₈H₉ClN₂O₃, with a molecular weight of approximately 196.62 g/mol. The structural formula can be represented as follows:

4 AOMBA C8H9ClN2O3\text{4 AOMBA }\text{C}_8\text{H}_9\text{ClN}_2\text{O}_3

The biological activity of 4-AOMBA can be attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Enzymatic Activity : 4-AOMBA has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its antimicrobial and anticancer properties.
  • Modulation of Protein Interactions : The compound may alter protein-protein interactions, affecting cellular signaling pathways crucial for cell survival and proliferation.

Antimicrobial Activity

Research has indicated that 4-AOMBA exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Properties

4-AOMBA has also been investigated for its potential anticancer effects. In cell line studies, it has shown the ability to induce apoptosis in cancer cells through the activation of caspases, which are critical mediators of programmed cell death. A notable study reported a reduction in cell viability in various cancer cell lines (e.g., HeLa, MCF-7) treated with 4-AOMBA at concentrations ranging from 10 to 50 µM.

Case Studies

  • Antimicrobial Efficacy : A study published in Biomolecules (2020) explored the antimicrobial effects of various benzoic acid derivatives, including 4-AOMBA. The results indicated that modifications to the benzoic acid structure could enhance antimicrobial activity against resistant strains .
  • Cytotoxic Effects : In another investigation, researchers assessed the cytotoxicity of 4-AOMBA on human cancer cell lines. The findings revealed that treatment with this compound led to significant apoptosis, suggesting its potential as a chemotherapeutic agent .

In Silico Studies

Recent computational studies have provided insights into the binding affinity of 4-AOMBA with specific protein targets involved in cancer progression and microbial resistance. These studies suggest that the compound could serve as a lead molecule for drug development aimed at treating resistant infections and certain types of cancer .

Properties

IUPAC Name

4-(aminooxymethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c9-12-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGJVYCOAKZKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20228-85-7
Record name 4-[(aminooxy)methyl]benzoic acid hydrochloride
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